2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Beschreibung
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-9-19-16-11(24-2)5-4-6-12(16)25-17(19)18-13(21)10-20-14(22)7-8-15(20)23/h1,4-6H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCQXDDTBXENPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a hybrid molecule that integrates the structural features of pyrrolidine derivatives and benzothiazole moieties. This unique combination suggests potential biological activities, particularly in the fields of neurology and pain management.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structural components include:
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Benzothiazole moiety : Associated with antimicrobial and anticancer properties.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds derived from pyrrolidine-2,5-diones. In particular, a related compound demonstrated significant efficacy in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ) Induced Seizures : ED50 = 59.4 mg/kg
These findings suggest that the compound may act on multiple targets within the central nervous system, potentially inhibiting sodium/calcium currents and acting as a TRPV1 receptor antagonist .
Antinociceptive Activity
The same studies indicate promising antinociceptive effects. The lead compound showed efficacy in formalin-induced tonic pain models, suggesting its potential utility in treating neuropathic pain conditions .
The mechanisms underlying the biological activities of this class of compounds are thought to involve:
- Modulation of ion channels (sodium and calcium).
- Interaction with transient receptor potential channels (TRP channels), specifically TRPV1.
This multitarget approach may enhance therapeutic outcomes in epilepsy and pain management .
Case Studies and Research Findings
A focused set of hybrid compounds integrating known antiepileptic drug structures has been developed. These derivatives were tested against established seizure models, showing broad-spectrum anticonvulsant activity. Notably:
- Compound 33 exhibited the highest activity in both MES and psychomotor seizure models, indicating its potential as a lead candidate for further development .
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight | Anticonvulsant Activity (ED50) | Antinociceptive Activity |
|---|---|---|---|---|
| Lead Compound | C17H18N2O3S | 342.4 g/mol | MES: 23.7 mg/kg; PTZ: 59.4 mg/kg | Effective in formalin model |
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of this compound show significant antimicrobial properties. For instance, studies have demonstrated that similar benzothiazole derivatives possess good to moderate activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L .
Anticancer Properties
Investigations into the cytotoxic effects of related compounds have shown promising results against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentration (IC50) values suggest that these compounds may inhibit tumor growth effectively .
Antioxidant Effects
The antioxidant capabilities of this compound have also been studied. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of synthesized benzothiazole derivatives, including those related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide. The results indicated that several derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Screening : Another study focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. The results highlighted the importance of structural modifications in enhancing anticancer activity, with some derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves condensation reactions between activated intermediates. For example, a method analogous to the synthesis of thiazolidinedione derivatives involves reacting a benzylidene precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with a chloroacetylated intermediate in dimethylformamide (DMF) under basic conditions (potassium carbonate). The reaction is monitored via TLC, and the product is precipitated by adding water . Similar protocols using DMF as a solvent and TLC for monitoring are transferable to this compound’s synthesis.
Q. How is the purity and structural integrity verified post-synthesis?
Characterization relies on a combination of spectroscopic techniques:
- TLC for reaction progress .
- NMR (1H/13C) to confirm substituent positions and stereochemistry, as demonstrated in studies of structurally related acetamides .
- Mass spectrometry (MS) to validate molecular weight .
- Elemental analysis to confirm stoichiometry, as seen in analogous thiadiazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
Optimization strategies include:
- Solvent selection : DMF enhances reactivity in condensation reactions, but ethanol or DMF/ethanol mixtures (1:1) may reduce side reactions during recrystallization .
- Catalyst/base screening : Potassium carbonate in DMF improves nucleophilicity of intermediates, while glacial acetic acid in ethanol aids in imine formation .
- Temperature control : Room-temperature reactions reduce decomposition, whereas reflux accelerates slow reactions (e.g., 4-hour reflux for triazole derivatives) .
- Stoichiometric adjustments : A 1.5:1 molar ratio of chloroacetylated intermediate to precursor improves conversion rates .
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Contradictions may arise from tautomerism (common in benzothiazol-2-ylidene moieties) or residual solvents. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- HPLC purification to isolate stereoisomers, as seen in pyridine derivative studies .
- 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
- DFT calculations to predict and compare theoretical vs. experimental spectra .
Q. What in vitro models are suitable for evaluating biological activity?
While direct evidence for this compound is limited, analogous acetamides are tested in:
- Enzyme inhibition assays : For example, hypoglycemic thiazolidinediones are evaluated via α-glucosidase or PPAR-γ binding assays .
- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MCF-7) using MTT assays, with protocols adapted from benzothiazole derivatives .
- Reactive oxygen species (ROS) detection : Fluorometric assays to assess antioxidant potential, as applied to pyrazole-acetamide hybrids .
Methodological Considerations
Q. How to address low yields in the final coupling step?
- Byproduct analysis : Use LC-MS to identify unreacted starting materials or hydrolysis products.
- Protecting groups : Introduce temporary protection for reactive sites (e.g., methoxy or propynyl groups) during intermediate steps .
- Microwave-assisted synthesis : Reduces reaction time and improves yield, as shown in triazole-thiadiazole hybrids .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across studies?
- Dose-response validation : Reproduce assays with standardized concentrations (e.g., 1–100 µM) and controls.
- Structural analogs : Compare with derivatives (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) to isolate substituent effects .
- Meta-analysis : Cross-reference PubChem BioAssay data for consistency in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
